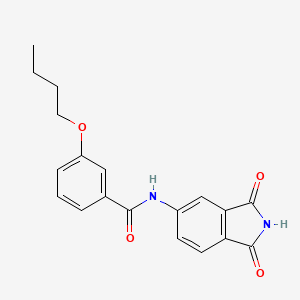

3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide

Description

3-Butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a butoxy substituent at the 3-position of the benzamide ring and a 1,3-dioxoisoindolin-5-yl group attached via the amide nitrogen.

Properties

IUPAC Name |

3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-3-9-25-14-6-4-5-12(10-14)17(22)20-13-7-8-15-16(11-13)19(24)21-18(15)23/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEILZJSOXXFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the following steps:

Formation of the Isoindoline-1,3-dione Scaffold: The isoindoline-1,3-dione scaffold can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.

Attachment of the Butoxy Group: The butoxy group can be introduced through a nucleophilic substitution reaction using butanol and an appropriate leaving group.

Formation of the Benzamide Moiety: The final step involves the coupling of the isoindoline-1,3-dione scaffold with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Butanol in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or isoindoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Longer alkoxy chains (e.g., pentadecyl in CTPB) are linked to increased HAT activation . Isoindolinyl Moieties: The 1,3-dioxoisoindolin-5-yl group is structurally distinct from substituents like pyridinyl or benzodioxolyl in other analogs.

Biological Activity Trends: HAT modulation is highly substituent-dependent. For example, CTPB activates p300 HAT activity, while shorter-chain analogs like CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) show weaker effects . In PCAF HAT inhibition assays, acylated benzamides (e.g., 2-hexanoylamino derivatives) exhibit moderate activity (~60–70% inhibition at 100 μM), suggesting that the target compound’s butoxy group could similarly influence enzyme interaction .

Physicochemical Properties: The bromo-substituted analog (MW 345.15) highlights how halogens impact molecular weight and polar surface area, which may affect solubility and bioavailability.

Biological Activity

3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound of significant interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a benzamide core with a butoxy group and an isoindoline moiety, which are critical for its biological activity. The structure can be represented as follows:

Key Structural Components

- Benzamide Core : Provides stability and potential interaction sites for biological targets.

- Isoindoline Moiety : Enhances binding affinity to enzymes or receptors.

- Butoxy Group : Increases lipophilicity, facilitating membrane permeability.

The biological activity of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer.

- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling.

In Vitro Studies

Recent studies have evaluated the biological activity of similar compounds with the isoindoline structure, suggesting that 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide could exhibit:

- Antimicrobial Activity : Potential effectiveness against bacterial strains.

- Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor engagement.

In Vivo Studies

Preliminary in vivo studies on related compounds indicate low toxicity at therapeutic doses, suggesting that 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide might also be safe for further investigation.

| Compound | Biological Activity | LC50 (μM) | Toxicity Observations |

|---|---|---|---|

| Compound A | Antimicrobial | 28.9 ± 5.6 | No toxicity observed |

| Compound B | Anti-inflammatory | 162.7 ± 26.2 | Mild behavioral effects |

Study 1: Insecticidal Activity

A study evaluating the larvicidal activity of compounds similar to 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide found significant effects against Aedes aegypti, a vector for various viral diseases. The findings highlighted the importance of structural components in enhancing biological efficacy.

Study 2: Neuroprotective Effects

Research on NLRP3 inflammasome inhibitors has shown that compounds with similar structures can selectively inhibit inflammatory responses in neurodegenerative disorders. This suggests that 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide may have potential applications in treating such conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.